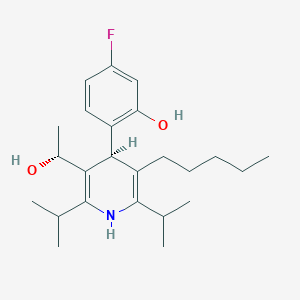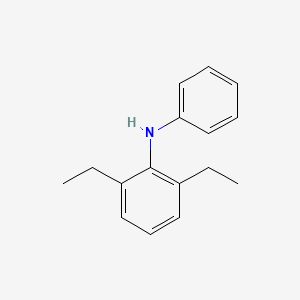
1-Cyclopropyl-4-phenyl-1,2-dihydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4-phenyl-1,2-dihydropyridine is a compound belonging to the dihydropyridine family, which is known for its significant pharmacological properties. Dihydropyridines are a class of compounds that have been extensively studied for their biological activities, particularly in the field of cardiovascular medicine. The unique structure of this compound, which includes a cyclopropyl group and a phenyl group attached to the dihydropyridine ring, makes it an interesting subject for research and potential therapeutic applications.
Métodos De Preparación
The synthesis of 1-Cyclopropyl-4-phenyl-1,2-dihydropyridine can be achieved through various synthetic routes. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction typically proceeds under mild conditions and can be catalyzed by various catalysts to improve yield and selectivity .
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high throughput. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
1-Cyclopropyl-4-phenyl-1,2-dihydropyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The phenyl and cyclopropyl groups can undergo electrophilic or nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine or piperidine derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4-phenyl-1,2-dihydropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Dihydropyridine derivatives, including this compound, are investigated for their potential as calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-4-phenyl-1,2-dihydropyridine involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to a decrease in calcium influx into cells. This action is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to reduce blood pressure and prevent angina .
Comparación Con Compuestos Similares
1-Cyclopropyl-4-phenyl-1,2-dihydropyridine can be compared to other dihydropyridine derivatives, such as nifedipine and amlodipine. While all these compounds share a common dihydropyridine core, the presence of different substituents, such as the cyclopropyl and phenyl groups in this compound, imparts unique properties and potential therapeutic benefits .
Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Nicardipine
These compounds are widely used as calcium channel blockers in the treatment of cardiovascular diseases, and their comparison highlights the structural diversity and potential of dihydropyridine derivatives in medicinal chemistry .
Propiedades
Número CAS |
201010-69-7 |
|---|---|
Fórmula molecular |
C14H15N |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
1-cyclopropyl-4-phenyl-2H-pyridine |
InChI |
InChI=1S/C14H15N/c1-2-4-12(5-3-1)13-8-10-15(11-9-13)14-6-7-14/h1-5,8-10,14H,6-7,11H2 |
Clave InChI |
ULKPCBRHNNCCKB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580500.png)
![(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]](/img/structure/B12580504.png)
![2,2,2-trifluoro-N-[[(2S)-piperidin-2-yl]methyl]acetamide](/img/structure/B12580511.png)
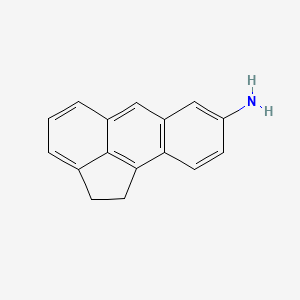

![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580529.png)
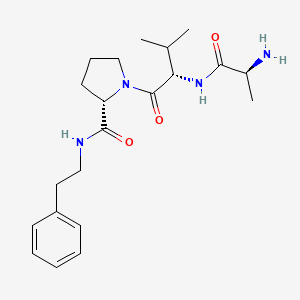

![9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B12580536.png)

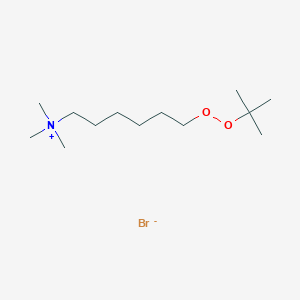
![3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one](/img/structure/B12580560.png)
